molecular formula C6H5BrFN B1289246 3-Bromo-2-fluoroaniline CAS No. 58534-95-5

3-Bromo-2-fluoroaniline

Cat. No.: B1289246
CAS No.: 58534-95-5
M. Wt: 190.01 g/mol
InChI Key: HYPQOSVTIONWSN-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoroaniline is an organic compound with the molecular formula C6H5BrFN and a molecular weight of 190.01 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms at the 3rd and 2nd positions, respectively. This compound is a solid at room temperature and appears as a light yellow crystalline substance .

Safety and Hazards

3-Bromo-2-fluoroaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-fluoroaniline can be synthesized through various methods. One common approach involves the reaction of 3-bromo-2-fluorobenzoic acid with diphenyl phosphoryl azide and triethylamine in N,N-dimethylformamide at 0°C . Another method includes the reduction of 3-bromo-2-fluoronitrobenzene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoroaniline involves its role as a building block in the synthesis of bioactive compounds. For instance, as a RIG-1 agonist, it helps in the activation of the RIG-1 pathway, which is crucial for antiviral responses and cell proliferation regulation . The molecular targets include specific proteins and enzymes involved in these pathways.

Comparison with Similar Compounds

Comparison: 3-Bromo-2-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where other similar compounds might not be as effective .

Properties

IUPAC Name

3-bromo-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPQOSVTIONWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625004
Record name 3-Bromo-2-fluoroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58534-95-5
Record name 3-Bromo-2-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58534-95-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-fluoroaniline
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Record name 3-Bromo-2-fluoroaniline
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Synthesis routes and methods I

Procedure details

1-Bromo-2-fluoro-3-nitro-benzene (3 g, 13.64 mmol), iron (2.28 g, 40.91 mmol), water (34.39 ml, 1909 mmol) and acetic acid (11.7 ml, 204.55 mmol) were added to ethanol (60 ml) and heated to reflux for 2 h. The reaction mixture was then filtered through Celite and evaporated. Water was added and the solution was made basic by the addition of 2 N NaOH, followed by extraction with DCM. The organic layers were washed with water and brine, dried with Na2SO4 evaporated to dryness and the crude product was obtained and used without further purification. Yield: 1.46 g, 56%
Quantity
3 g
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34.39 mL
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11.7 mL
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2.28 g
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60 mL
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solvent
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Synthesis routes and methods II

Procedure details

This material was prepared from 1-bromo-2-fluoro-3-nitrobenzene, following the procedure used for SM-9, step 2 (94%): LCMS (m/z) 189.9, tR=0.74 minute; 1H NMR (300 MHz, CDCl3) δ 3.81 (br s, 2H) 6.64-6.75 (m, 1H) 6.80 (t, J=8.2 Hz, 1H) 6.84-6.95 (m, 1H).
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Synthesis routes and methods III

Procedure details

A solution of 1-bromo-2-fluoro-3-nitrobenzene (1.10 g, 5.00 mmol) in ethanol-acetic acid-water (2:2:1) (25 mL) was treated with iron powder (1.396 g, 25.0 mmol) and the mixture was heated at reflux for 1 h. The mixture was cooled to rt and filtered through a Celite pad. The filtrate was concentrated and the residue was partitioned between EtOAc and NaHCO3 (aq). The organic phase was washed with brine, dried and concentrated to provide 3-bromo-2-fluoroaniline as a brown oil (880 mg, 93%). 1H NMR (400 MHz, chloroform-d) δ 6.85-6.92 (1H, m), 6.80 (1H, td, J=8.0, 1.2 Hz), 6.66-6.73 (1H, m), 3.81 (2H, br. s.).
Quantity
1.1 g
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reactant
Reaction Step One
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ethanol acetic acid water
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25 mL
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solvent
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1.396 g
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catalyst
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

Under argon, 1.0 g (4.54 mmol) of 3-bromo-2-fluoronitrobenzene was initially charged in 5 ml of dioxane, and 4.3 g (22.72 mmol) of tin(II) chloride and a few drops of 1 N hydrochloric acid were added. After 2 h of stirring, the reaction mixture was concentrated on a rotary evaporator and the residue was taken up in ethyl acetate. The organic phase was washed with 1 N aqueous sodium hydroxide solution, water and saturated sodium chloride solution and then dried over magnesium sulfate and concentrated. This gave 826 mg (95% of theory) of the title compound.
Quantity
1 g
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5 mL
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4.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-2-fluoroaniline
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Reactant of Route 5
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Reactant of Route 6
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